molecular formula C15H13BrO3 B1345229 2-Bromo-3',5'-dimethoxybenzophenone CAS No. 951892-04-9

2-Bromo-3',5'-dimethoxybenzophenone

Cat. No. B1345229
CAS RN: 951892-04-9
M. Wt: 321.16 g/mol
InChI Key: ZRTJMTZHOYTQGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex and often involves regioselective bromocyclization or other bromination reactions. For example, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization is described, highlighting the broad substrate scope and the potential for further chemical elaboration via palladium-catalyzed cross-coupling reactions . Similarly, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans using trace amounts of copper as a catalyst is another example of a synthesis method for brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be analyzed using various spectroscopic techniques. For instance, the study of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, UV spectra, and DFT calculations provides detailed information on the molecular conformation, vibrational and electronic transitions, and the most stable conformer . These techniques could similarly be applied to analyze the molecular structure of 2-Bromo-3',5'-dimethoxybenzophenone.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions, including nucleophilic substitution and rearrangement. The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in both expected and unexpected substitution products, is an example of the reactivity of such compounds . These findings can provide a basis for understanding the reactivity of 2-Bromo-3',5'-dimethoxybenzophenone in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. For example, the study of bromine substitution effects on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde derivatives shows that bromine atoms can affect intermolecular interactions and enhance nonlinear optical properties . Additionally, the luminescence behaviors of lanthanide complexes with brominated benzoic acid derivatives indicate that such compounds can have interesting photophysical properties .

Scientific Research Applications

Photodynamic Therapy Applications

One area of application for similar brominated compounds is in the development of new materials for photodynamic therapy (PDT). The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have shown these compounds to possess very useful properties for PDT, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkable candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitory Properties

Another research application involves the synthesis and investigation of novel bromophenols, including derivatives, for their inhibitory effects on human carbonic anhydrase II isozyme. Some synthesized compounds showed effective inhibitory activity, suggesting potential therapeutic applications for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant and Anticancer Activities

Bromophenol derivatives have also been studied for their antioxidant and anticancer activities. Research on natural bromophenols from marine algae and their synthesized derivatives highlighted their potential as drug candidates due to biological activities like antioxidant and anticancer effects. Some derivatives have shown significant potential, warranting further investigation (Dong et al., 2022).

Novel Brominated Compounds Synthesis

Studies on the synthesis of novel bromophenols and their derivatives have uncovered a range of potential applications. These compounds have been explored for their biological activities, including selective cytotoxicity against human cancer cell lines, showcasing the broad potential of brominated compounds in medicinal chemistry (Xu et al., 2004).

Antimicrobial Activity

Bromophenol derivatives have also been reported to display noteworthy antimicrobial activity, particularly against yeasts like Cryptococcus neoformans and Candida albicans. This highlights their potential use in developing new antimicrobial agents (Omolo et al., 2011).

Mechanism of Action

The mechanism of action of “2-Bromo-3’,5’-dimethoxybenzophenone” is not specified in the available resources. The mechanism of action for a compound typically depends on its intended use, which is not specified for this compound .

Future Directions

The future directions for “2-Bromo-3’,5’-dimethoxybenzophenone” are not specified in the available resources. The potential applications of a compound often depend on its physical and chemical properties, as well as the current state of research in the field .

properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTJMTZHOYTQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255149
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3',5'-dimethoxybenzophenone

CAS RN

951892-04-9
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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